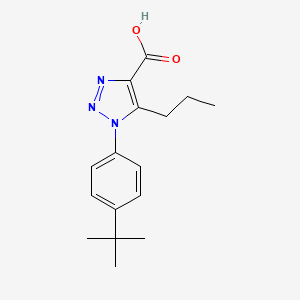

1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1096911-74-8

Cat. No.: VC2541588

Molecular Formula: C16H21N3O2

Molecular Weight: 287.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1096911-74-8 |

|---|---|

| Molecular Formula | C16H21N3O2 |

| Molecular Weight | 287.36 g/mol |

| IUPAC Name | 1-(4-tert-butylphenyl)-5-propyltriazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C16H21N3O2/c1-5-6-13-14(15(20)21)17-18-19(13)12-9-7-11(8-10-12)16(2,3)4/h7-10H,5-6H2,1-4H3,(H,20,21) |

| Standard InChI Key | ZSKOKBNRKBONJR-UHFFFAOYSA-N |

| SMILES | CCCC1=C(N=NN1C2=CC=C(C=C2)C(C)(C)C)C(=O)O |

| Canonical SMILES | CCCC1=C(N=NN1C2=CC=C(C=C2)C(C)(C)C)C(=O)O |

Introduction

Structural Properties

Chemical Identity

The compound is precisely identified through several chemical descriptors, as presented in Table 1:

| Parameter | Value |

|---|---|

| CAS Number | 1096911-74-8 |

| Molecular Formula | C16H21N3O2 |

| Molecular Weight | 287.36 g/mol |

| IUPAC Name | 1-(4-tert-butylphenyl)-5-propyltriazole-4-carboxylic acid |

| PubChem Compound ID | 43325072 |

Table 1: Chemical identity parameters of 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid .

Chemical Structure Identifiers

The compound's structure can be precisely represented through various chemical notation systems, as detailed in Table 2:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C16H21N3O2/c1-5-6-13-14(15(20)21)17-18-19(13)12-9-7-11(8-10-12)16(2,3)4/h7-10H,5-6H2,1-4H3,(H,20,21) |

| InChI Key | ZSKOKBNRKBONJR-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(N=NN1C2=CC=C(C=C2)C(C)(C)C)C(=O)O |

Table 2: Chemical structure identifiers for 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid .

Structural Features

The compound contains several key structural elements:

-

A 1,2,3-triazole core: A five-membered aromatic heterocycle containing three nitrogen atoms in sequential positions

-

A 4-tert-butylphenyl substituent at position 1: Introduces steric bulk and lipophilicity

-

A propyl chain at position 5: Contributes to lipophilicity and potential for hydrophobic interactions

-

A carboxylic acid functional group at position 4: Provides acidic character and ability to form hydrogen bonds

The combination of these structural features creates a molecule with balanced hydrophilic and hydrophobic properties, potentially enhancing its interaction with biological targets.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of this compound is primarily determined by its functional groups:

-

The carboxylic acid group can participate in:

-

Acid-base reactions, acting as a proton donor

-

Esterification reactions with alcohols

-

Amidation reactions with amines

-

Decarboxylation under specific conditions

-

-

The triazole ring:

-

Is stable to oxidation, reduction, and hydrolysis due to its aromatic character

-

Can coordinate with metal ions through its nitrogen atoms

-

May participate in hydrogen bonding as an acceptor

-

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid typically employs one of several established methods for triazole formation:

-

Huisgen Cycloaddition:

-

This copper-catalyzed azide-alkyne cycloaddition (CuAAC) represents the most common approach

-

Reaction between an organic azide (derived from 4-tert-butylaniline) and a propyl-substituted alkyne containing a carboxylic acid precursor

-

Typically conducted in the presence of a copper(I) catalyst to ensure regioselectivity

-

-

Alternative approaches might include:

-

Reaction of 1-substituted-4,5-dibromo-1H-1,2,3-triazoles with Grignard reagents followed by carboxylation, as described for similar triazole-4-carboxylic acids

-

Formation of the triazole ring through cycloaddition followed by introduction of the carboxylic acid group via oxidation of a suitable precursor

-

Biological Activities

Antimicrobial Properties

Triazole derivatives, including compounds similar to 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, have demonstrated significant antimicrobial activities:

-

Antifungal activity: Triazole derivatives can act as potent antifungal agents against various pathogens

-

Antibacterial properties: The triazole ring, particularly when combined with other functional groups, can exhibit activity against both Gram-positive and Gram-negative bacteria

The specific antimicrobial profile of 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid would depend on its unique substitution pattern, which may influence its ability to interact with microbial targets.

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid exist, with variations in substituents that can affect their properties and activities. Table 3 presents a comparison of this compound with selected analogs:

| Compound | Substituent at Position 1 | Substituent at Position 5 | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid | 4-tert-butylphenyl | Propyl | 287.36 | Reference compound |

| 1-butyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid | Butyl | Isopropyl | 211.26 | Aliphatic substituent at position 1; branched alkyl at position 5 |

| 1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid | 3-chlorophenyl | Propyl | 265.70 | Chlorinated phenyl ring; different substitution pattern |

Table 3: Comparison of 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid with selected structural analogs.

Structure-Activity Relationships

The substitution pattern in triazole compounds significantly influences their biological activities and physicochemical properties:

-

Position 1 substituent (4-tert-butylphenyl in the target compound):

-

Bulky aromatic substituents generally enhance binding to enzyme active sites through π-π stacking interactions

-

The tert-butyl group increases lipophilicity and may improve membrane permeability

-

-

Position 5 substituent (propyl in the target compound):

-

Alkyl chain length affects lipophilicity and binding to hydrophobic pockets

-

The propyl group provides a balance between solubility and membrane permeability

-

-

Position 4 substituent (carboxylic acid in the target compound):

-

Provides hydrogen bonding capability

-

Introduces acidic character

-

May interact with basic residues in biological targets

-

Research Applications

Pharmaceutical Research

The unique structural features of 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid make it potentially valuable in pharmaceutical research:

-

As a scaffold for medicinal chemistry programs targeting various diseases

-

In structure-activity relationship studies to understand the influence of substituents on biological activity

-

As an intermediate in the synthesis of more complex bioactive molecules

Materials Science

Triazole compounds have applications in materials science, where 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid might serve as:

-

A building block for functional materials

-

A ligand for metal complexation in catalytic applications

-

A component in specialized coatings or polymers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume